ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C31H32N6O7S2 and its molecular weight is 664.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds with this structure often exhibit diverse biological activities, including antifungal, antibacterial, and anti-inflammatory effects .
Mode of Action
The presence of a sulfonyl group and a benzamido group suggests that this compound might interact with its targets through hydrogen bonding or dipole-dipole interactions. These interactions could lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Based on its structure, it could potentially interfere with the synthesis or function of certain proteins or enzymes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For instance, the presence of an ethyl ester group might enhance its lipophilicity, potentially aiding in absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. It might inhibit or enhance the activity of certain proteins or enzymes, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O7S2/c1-2-44-30(40)23-8-12-24(13-9-23)33-28(38)21-45-31-35-34-27(37(31)25-6-4-3-5-7-25)20-32-29(39)22-10-14-26(15-11-22)46(41,42)36-16-18-43-19-17-36/h3-15H,2,16-21H2,1H3,(H,32,39)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVJNOCJRNXQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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